![molecular formula C45H88NO8P B1242774 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine](/img/structure/B1242774.png)
1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine
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Overview
Description
PE(18:0/22:1(13Z)), also known as PE(40:1) or GPEtn(18:0/22:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/22:1(13Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/22:1(13Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/22:1(13Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/22:1(13Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/22:1(13Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:1(13Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/22:1(13Z)) can be biosynthesized from PS(18:0/22:1(13Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/22:1(13Z)) can be biosynthesized from PS(18:0/22:1(13Z)) through the action of the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:1(13Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:0/22:1(13Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/22:1(13Z)) pathway.
PE(18:0/22:1(13Z)) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.
Scientific Research Applications
1. Model Membrane Studies
1-Octadecanoyl-2-decanoyl-sn-glycero-3-phosphoethanolamine, a variant of the target compound, has been used in model membrane studies. Lin et al. (1995) explored its interaction with dimyristoyl phosphatidylethanolamine, revealing miscibility in lipid bilayers and phase behavior at different pH levels, highlighting its utility in studying membrane dynamics and interactions (Lin, Li, Brumbaugh, & Huang, 1995).
2. Lipid Structural Analysis
Unusual molecular species of phospholipids, including 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine, have been isolated and analyzed using high-performance liquid chromatography and mass spectrometry. This research, by Dasgupta et al. (1987), contributes to our understanding of the structural diversity of phospholipids in various biological materials, including marine sponges (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
3. Polymerizable Phosphoethanolamine Synthesis
The synthesis of polymerizable bis-substituted phosphoethanolamines like 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine has been explored for potential applications in creating novel polymers. Srisiri, Lee, and O'Brien (1995) reported on this area, contributing to the field of synthetic organic chemistry and materials science (Srisiri, Lee, & O'Brien, 1995).
4. Characterization in Biological Systems
Characterizing the molecular species of phosphatidylethanolamine, including variants similar to the target compound, in biological systems like the kidney of freshwater snails has been a topic of research. Chen, Carvey, and Li (1999) contributed to this field by using chromatography and mass spectrometry, enhancing our understanding of lipid composition in specific organisms (Chen, Carvey, & Li, 1999).
properties
Product Name |
1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine |
---|---|
Molecular Formula |
C45H88NO8P |
Molecular Weight |
802.2 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C45H88NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h17,19,43H,3-16,18,20-42,46H2,1-2H3,(H,49,50)/b19-17-/t43-/m1/s1 |
InChI Key |
KVCSFWAPYZJNRB-RPBJOJELSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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